6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one
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Overview
Description
6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its hydroxyl and hydroxymethyl functional groups attached to the pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of nucleic acids and their analogs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Hydroxy-2-(2-hydroxybenzylidenehydrazino)-6-methylpyrimidine
- 6-(Diethylaminomethyl)-4-hydroxy-2-methylpyrimidine
Uniqueness
6-Hydroxy-5-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to its specific functional groups and their positions on the pyrimidine ring. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H6N2O3 |
---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-hydroxy-5-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c8-1-3-4(9)6-2-7-5(3)10/h2,8H,1H2,(H2,6,7,9,10) |
InChI Key |
USDJCRCJPZNBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)CO)O |
Origin of Product |
United States |
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